3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
3-((4-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a fluorinated 1,2,4-triazinone derivative with a substituted phenylamino group at position 3 and a 4-methylbenzyl moiety at position 4. Its structure combines electron-withdrawing (fluorine) and hydrophobic (methylbenzyl) groups, which influence its physicochemical and biological properties. Fluorine substitution, in particular, is known to enhance bioavailability and metabolic stability in heterocyclic compounds .
Properties
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORNZMMYBWGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.38 g/mol. The compound features a triazine ring system that is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed broad-spectrum antibacterial action against strains like Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 3.90 μg/mL .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Strain | Inhibition Rate (%) | MIC (μg/mL) |
|---|---|---|---|
| Compound 20b | E. coli | 87 | 3.90 |
| Compound 20b | S. aureus | 75 | 7.81 |
| Compound 20a | S. typhi | - | 7.81 |
Anticancer Activity
The anticancer potential of triazine derivatives has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways and the inhibition of specific enzymes involved in cancer progression.
In vitro studies have indicated that certain triazine derivatives can inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents. For instance, compounds targeting the dihydroorotate dehydrogenase (DHODH) enzyme have demonstrated higher activity compared to established inhibitors like brequinar .
Anti-inflammatory Activity
Compounds within the triazine class have also been investigated for their anti-inflammatory properties. They may exert their effects by inhibiting pro-inflammatory cytokines or interfering with inflammatory signaling pathways. This aspect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various triazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
- Anticancer Mechanism Exploration : Another research project focused on the mechanism of action of triazine-based compounds on cancer cells. It was found that these compounds could induce cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity: Fluorinated Triazinones
- Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibits broad-spectrum antibacterial activity against E. coli and S. aureus (IR 87%, MIC 3.90 µg/mL) and inhibits biofilm formation (87.4% inhibition for E. coli). The para-fluoro substituent on the benzylidene group enhances both antibacterial and antibiofilm activities compared to non-fluorinated analogs . Comparison: The target compound’s 4-fluorophenylamino group may similarly enhance antibacterial potency, though its methylbenzyl substituent could alter membrane permeability or target specificity.
- Fluorinated Schiff bases (Compounds 5–9, 10–14) : Derived from 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one, these compounds show antifungal activity (MIC 15.62 µg/mL against A. flavus) and biofilm inhibition. Thioglycolic acid cyclization further improves activity. Comparison: The target compound lacks a thiol or thiazolidinone moiety, which are critical for antifungal action in these analogs. Its activity may instead rely on the phenylamino group’s interaction with microbial enzymes.
Toxicity and Anticancer Potential
- Fluorinated triazinones in Daphnia magna assays: Fluorine-containing triazinones exhibit higher toxicity (LC₅₀ < 10 µg/mL) compared to halogen-free analogs. The 4-fluorophenyl group likely increases oxidative stress or enzyme inhibition in aquatic organisms. Comparison: The target compound’s fluorine substituent may similarly elevate ecotoxicity, necessitating environmental risk assessment.
- 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 12) : Displays cytotoxic activity against cancer cell lines (IC₅₀ 8–12 µM). The thienylvinyl group enhances DNA intercalation or kinase inhibition.
Herbicidal Activity: Structural Analogies
- Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one): A potent herbicide targeting photosystem II, with high water solubility (1.22 mg/L) and moderate soil persistence. The tert-butyl group aids in weed-selective action . Comparison: The target compound’s 4-methylbenzyl group may reduce water solubility, limiting herbicidal utility but improving stability in lipid-rich environments.
- Rimsulfuron: Contains a sulfonylurea bridge instead of a triazinone core but shares amino acid biosynthesis inhibition. Structural differences highlight the triazinone’s versatility in agrochemical design .
Key Research Findings and Trends
- Fluorine’s Role : Fluorine in para positions consistently enhances bioactivity (e.g., toxicity in D. magna, antibacterial potency).
- Substituent Effects: Hydrophobic groups (methylbenzyl, tert-butyl) improve membrane interaction but may compromise solubility. Thiol or thiazolidinone moieties are critical for antifungal action.
- Toxicity-Selectivity Balance: Fluorinated triazinones show promise in oncology but require optimization to mitigate ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
